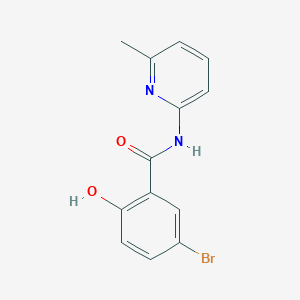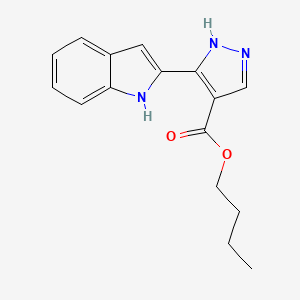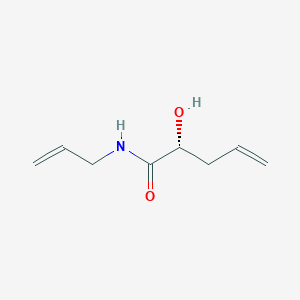
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is a complex organic compound characterized by its unique thiadiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide typically involves the reaction of diphenylamine with sulfuric acid and a thiadiazole precursor under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazole ring and the subsequent attachment of the sulfuric diamide group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the thiadiazole precursor, followed by its reaction with diphenylamine and sulfuric acid. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiadiazole compounds.
科学的研究の応用
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 3,4-Diphenyl-1,2,5-thiadiazole
- 2,5-Diphenyl-1,3,4-thiadiazole
- 2,3-Diphenyl-1,2,4-thiadiazole
Uniqueness
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is unique due to its specific substitution pattern and the presence of the sulfuric diamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
特性
CAS番号 |
823810-40-8 |
|---|---|
分子式 |
C14H14N4O4S2 |
分子量 |
366.4 g/mol |
IUPAC名 |
1,1-dioxo-3,4-diphenyl-3-(sulfamoylamino)-2H-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H14N4O4S2/c15-23(19,20)17-14(12-9-5-2-6-10-12)13(16-24(21,22)18-14)11-7-3-1-4-8-11/h1-10,17-18H,(H2,15,19,20) |
InChIキー |
RRGCJOIEBLVVKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)NC2(C3=CC=CC=C3)NS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
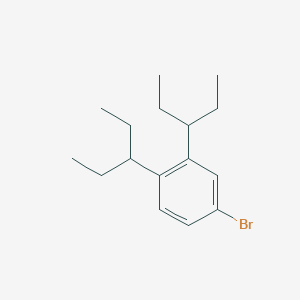

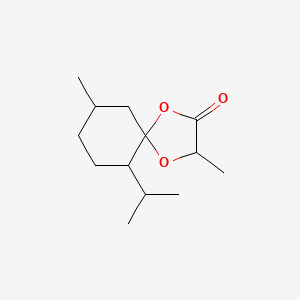

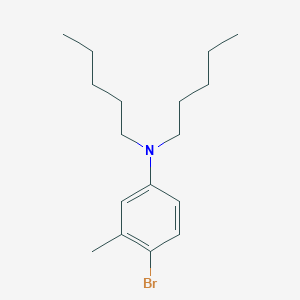
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
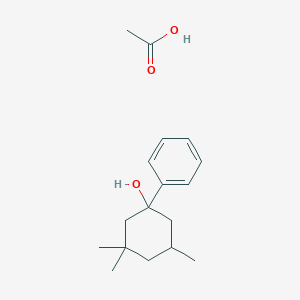
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
